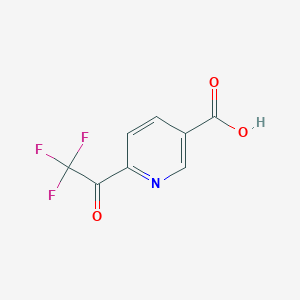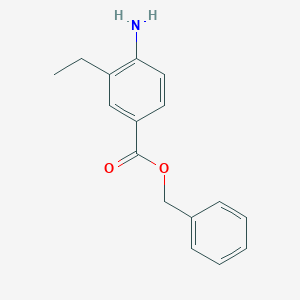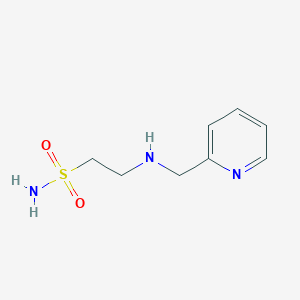
2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide is an organic compound with the molecular formula C8H13N3O2S This compound is characterized by the presence of a pyridine ring, an ethane backbone, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide typically involves the reaction of pyridine-2-carboxaldehyde with ethane-1,2-diamine, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to scale up the production while maintaining consistency in quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It also interacts with cellular proteins, affecting various biochemical pathways and leading to its therapeutic effects .
Comparación Con Compuestos Similares
- N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide
- N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide
Comparison: Compared to similar compounds, 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to form coordination complexes with metal ions, making it a valuable ligand in coordination chemistry .
Propiedades
Fórmula molecular |
C8H13N3O2S |
|---|---|
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethylamino)ethanesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8/h1-4,10H,5-7H2,(H2,9,12,13) |
Clave InChI |
OWLZEGBHLLRCNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNCCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)

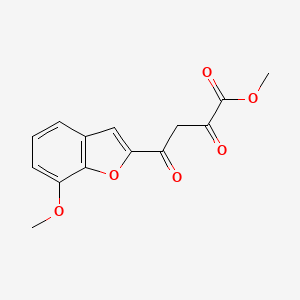
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)

![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
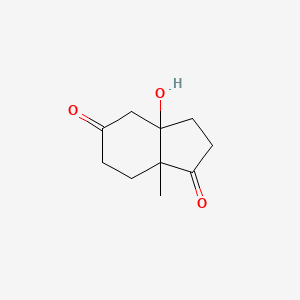
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)

